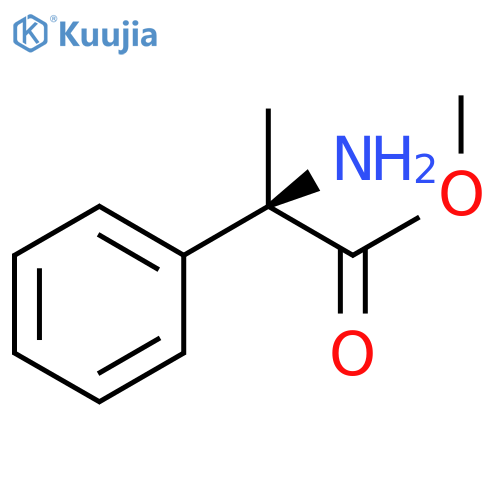

Cas no 360566-30-9 (methyl (2R)-2-amino-2-phenylpropanoate)

methyl (2R)-2-amino-2-phenylpropanoate 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, α-amino-α-methyl-, methyl ester, (αR)-

- (R)-2-Amino-2-phenyl-propionic acid methyl ester

- methyl (2R)-2-amino-2-phenylpropanoate

-

- MDL: MFCD14561760

- インチ: 1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3/t10-/m1/s1

- InChIKey: MPSVDCFUZLGFKX-SNVBAGLBSA-N

- ほほえんだ: [C@](C1C=CC=CC=1)(N)(C)C(=O)OC

methyl (2R)-2-amino-2-phenylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1291898-1g |

(R)-2-Amino-2-phenyl-propionic acid methyl ester |

360566-30-9 | 95% | 1g |

$1115 | 2024-07-28 | |

| Enamine | EN300-1069087-0.05g |

methyl (2R)-2-amino-2-phenylpropanoate |

360566-30-9 | 95% | 0.05g |

$1032.0 | 2023-10-28 | |

| Enamine | EN300-1069087-1.0g |

methyl (2R)-2-amino-2-phenylpropanoate |

360566-30-9 | 1g |

$1229.0 | 2023-06-10 | ||

| Enamine | EN300-1069087-2.5g |

methyl (2R)-2-amino-2-phenylpropanoate |

360566-30-9 | 95% | 2.5g |

$2408.0 | 2023-10-28 | |

| eNovation Chemicals LLC | Y1291898-1g |

(R)-2-Amino-2-phenyl-propionic acid methyl ester |

360566-30-9 | 95% | 1g |

$1115 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1291898-500mg |

(R)-2-Amino-2-phenyl-propionic acid methyl ester |

360566-30-9 | 95% | 500mg |

$665 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1291898-5g |

(R)-2-Amino-2-phenyl-propionic acid methyl ester |

360566-30-9 | 95% | 5g |

$4475 | 2024-07-28 | |

| Enamine | EN300-1069087-0.1g |

methyl (2R)-2-amino-2-phenylpropanoate |

360566-30-9 | 95% | 0.1g |

$1081.0 | 2023-10-28 | |

| Enamine | EN300-1069087-0.25g |

methyl (2R)-2-amino-2-phenylpropanoate |

360566-30-9 | 95% | 0.25g |

$1131.0 | 2023-10-28 | |

| Enamine | EN300-1069087-10.0g |

methyl (2R)-2-amino-2-phenylpropanoate |

360566-30-9 | 10g |

$5283.0 | 2023-06-10 |

methyl (2R)-2-amino-2-phenylpropanoate 関連文献

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

5. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

methyl (2R)-2-amino-2-phenylpropanoateに関する追加情報

Comprehensive Overview of Methyl (2R)-2-amino-2-phenylpropanoate (CAS No. 360566-30-9)

Methyl (2R)-2-amino-2-phenylpropanoate, identified by its CAS number 360566-30-9, is a chiral ester derivative with significant applications in pharmaceutical synthesis and organic chemistry. This compound, often referred to as methyl (R)-2-amino-2-phenylpropionate, is a key intermediate in the production of enantiomerically pure drugs, particularly in the development of central nervous system (CNS) therapeutics and peptide mimetics. Its structural uniqueness, featuring a phenyl group and an ester moiety, makes it a versatile building block for asymmetric synthesis.

The growing demand for chiral building blocks like methyl (2R)-2-amino-2-phenylpropanoate is driven by advancements in precision medicine and green chemistry. Researchers are increasingly focusing on sustainable synthesis methods, such as enzymatic catalysis and flow chemistry, to produce this compound with higher efficiency and lower environmental impact. A common query in scientific forums is: "What are the optimal conditions for the enantioselective synthesis of methyl (2R)-2-amino-2-phenylpropanoate?" This reflects the compound's relevance in modern synthetic strategies.

In the context of drug discovery, CAS 360566-30-9 is often explored for its role in modulating biological activity. For instance, its incorporation into peptide-based inhibitors has shown promise in targeting enzyme-substrate interactions. Recent studies highlight its utility in designing neuroprotective agents, aligning with the rising interest in neurodegenerative disease research. Users frequently search for "methyl (2R)-2-amino-2-phenylpropanoate solubility and stability data," underscoring the need for robust physicochemical characterization.

The compound's stereochemical purity is critical for its application in asymmetric synthesis. Analytical techniques like HPLC and NMR are routinely employed to verify its enantiomeric excess (ee). Industry professionals often inquire about "scalable purification methods for methyl (2R)-2-amino-2-phenylpropanoate," emphasizing the balance between cost-effectiveness and quality control. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) makes it a valuable tool for combinatorial chemistry.

Beyond pharmaceuticals, methyl (2R)-2-amino-2-phenylpropanoate finds niche applications in flavor and fragrance industries, where its chiral properties enhance aroma profiles. The compound's low toxicity and high biodegradability further align with global trends toward eco-friendly chemicals. Searches like "biocatalytic routes for methyl (2R)-2-amino-2-phenylpropanoate production" indicate a shift toward white biotechnology solutions.

In summary, CAS 360566-30-9 represents a convergence of chiral technology, sustainable synthesis, and multidisciplinary research. Its adaptability to emerging trends, such as AI-driven molecular design and continuous manufacturing, positions it as a compound of enduring scientific and industrial value. For researchers seeking detailed protocols or safety data, reputable sources like Reaxys and SciFinder provide curated datasets to accelerate innovation.

360566-30-9 (methyl (2R)-2-amino-2-phenylpropanoate) 関連製品

- 17252-77-6(n-Octane-d18)

- 1421517-72-7(4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine)

- 1806046-80-9(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate)

- 16176-35-5(3-(1H-Pyrrol-1-yl)indolin-2-one)

- 61926-37-2(Benzene, 1-(iodoethynyl)-4-methoxy-)

- 178889-49-1(1-METHYLCYCLOPENTYL ACRYLATE)

- 1850923-88-4(3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine)

- 2060053-28-1(5-ethyl(propyl)aminopyridine-3-carboxylic acid)

- 2680793-34-2(tert-butyl 4-1-(4-bromophenyl)propylpiperazine-1-carboxylate)

- 1568081-03-7((1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol)